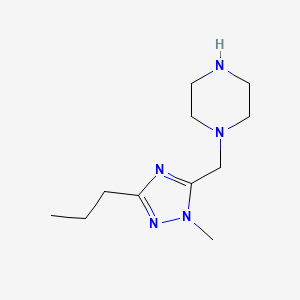

1-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine

Beschreibung

1-((1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)methyl)piperazine is a piperazine derivative featuring a 1,2,4-triazole core substituted with methyl and propyl groups. Its structure combines the hydrogen-bonding capacity of the triazole ring with the conformational flexibility of the piperazine moiety, making it a candidate for diverse pharmacological applications, including receptor modulation and enzyme inhibition.

Eigenschaften

Molekularformel |

C11H21N5 |

|---|---|

Molekulargewicht |

223.32 g/mol |

IUPAC-Name |

1-[(2-methyl-5-propyl-1,2,4-triazol-3-yl)methyl]piperazine |

InChI |

InChI=1S/C11H21N5/c1-3-4-10-13-11(15(2)14-10)9-16-7-5-12-6-8-16/h12H,3-9H2,1-2H3 |

InChI-Schlüssel |

NOBHALUDBLYMRW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=NN(C(=N1)CN2CCNCC2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkylation of Piperazine with Triazolylmethyl Electrophiles

One of the most straightforward approaches involves the reaction of piperazine with a halomethyl derivative of the 1-methyl-3-propyl-1,2,4-triazole. This method typically proceeds via nucleophilic substitution:

- Step 1: Synthesis of 5-(chloromethyl)-1-methyl-3-propyl-1,2,4-triazole or a similar halomethyl triazole intermediate.

- Step 2: Reaction of this intermediate with piperazine under basic or neutral conditions, often in polar aprotic solvents such as dimethylformamide or acetonitrile.

- Step 3: Isolation and purification of the resulting 1-((1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methyl)piperazine.

This method benefits from relatively mild conditions and good yields, provided the halomethyl triazole is accessible and stable. The choice of solvent and temperature is critical to minimize side reactions such as over-alkylation or decomposition.

Cyclization of Hydrazine Derivatives Followed by Functionalization

Another route involves the synthesis of the triazole ring via cyclization reactions starting from hydrazine and appropriate nitrile or amidine precursors:

- Hydrazine hydrate reacts with substituted nitriles or esters to form 1,2,4-triazole rings.

- The 1-methyl and 3-propyl substituents are introduced either before or after ring formation depending on the starting materials.

- The 5-position of the triazole is functionalized with a chloromethyl or bromomethyl group to serve as a handle for subsequent nucleophilic substitution.

- Piperazine is then introduced via nucleophilic substitution at this position.

This method is supported by literature examples where similar triazole derivatives are synthesized and then alkylated with piperazine derivatives, yielding compounds structurally analogous to the target molecule.

Mannich Reaction and Related Amination Approaches

Some reports describe the use of Mannich base formation involving triazole derivatives and secondary amines such as piperazine:

- The Mannich reaction involves the condensation of an aldehyde, a secondary amine (piperazine), and a triazole derivative bearing an active hydrogen.

- This reaction forms the methylene bridge linking the triazole and piperazine moieties.

- Reaction conditions typically involve refluxing in ethanol or other suitable solvents for several hours.

- The product is isolated by crystallization or chromatography.

This approach allows for the direct formation of the 1-((1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methyl)piperazine structure in one step from simpler precursors.

Optimization of Reaction Conditions

- Solvent choice influences yield and purity: polar aprotic solvents favor nucleophilic substitution steps, while protic solvents may be preferred for Mannich reactions.

- Temperature control is essential; reflux temperatures (90–120 °C) are common for condensation reactions, while mild heating suffices for nucleophilic substitution.

- Excess piperazine can be used to drive the reaction forward and can be recovered by distillation, enhancing process economy.

- Purification methods include recrystallization from ethanol or ethyl acetate/petroleum ether mixtures and chromatographic techniques.

Data Table: Summary of Preparation Methods

| Method | Key Steps | Solvent(s) | Temperature Range | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Alkylation with halomethyl triazole | Halomethyl triazole + piperazine substitution | DMF, Acetonitrile | Room temp to reflux | 70–90 | Requires stable halomethyl intermediate |

| Cyclization + functionalization | Hydrazine + nitrile → triazole → halomethylation → piperazine substitution | Ethanol, water, DMF | Reflux (80–120 °C) | 60–85 | Multi-step; allows substitution pattern control |

| Mannich reaction | Triazole + aldehyde + piperazine condensation | Ethanol, Methanol | Reflux (90–110 °C) | 65–80 | One-step; sensitive to aldehyde and amine ratios |

| Excess piperazine recovery | Distillation of unreacted piperazine | N/A | Post-reaction distillation | N/A | Improves cost efficiency and purity |

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The piperazine group undergoes typical amine-based reactions. For example:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF under basic conditions (K₂CO₃) to form quaternary ammonium salts.

-

Acylation : Reacts with acetyl chloride or anhydrides to form amides. For instance, reaction with acetyl chloride yields 1-((1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methyl)-4-acetylpiperazine .

Nucleophilic Substitution

The triazole’s nitrogen atoms participate in nucleophilic substitution. For example:

-

Mitsunobu Reaction : The hydroxyl group in analogous triazoles reacts with alcohols using DIAD/PPh₃ to form ether linkages .

-

Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings into complex scaffolds .

Metal Complexation

The triazole’s nitrogen atoms act as ligands for transition metals:

-

Copper Complexes : Forms stable complexes with Cu(I) or Cu(II) in aqueous ethanol, used in catalysis .

-

Palladium Cross-Coupling : Suzuki–Miyaura coupling with arylboronic acids in THF/H₂O (3:1) using Pd(OAc)₂/K₂CO₃ introduces aryl groups .

| Metal | Reaction Conditions | Application | Reference |

|---|---|---|---|

| Cu(I) | CuI, Et₃N, MeCN, RT | Catalyzing triazole synthesis | |

| Pd(II) | Pd(OAc)₂, K₂CO₃, THF/H₂O, 85°C | Aryl group introduction |

Mannich and Schiff Base Formation

The piperazine’s secondary amine participates in condensation reactions:

-

Mannich Reaction : Reacts with formaldehyde and ketones to form β-amino ketone derivatives .

-

Schiff Bases : Reacts with aldehydes (e.g., 4-methoxybenzaldehyde) to form imines .

Biological Activity-Driven Reactions

The compound’s triazole-piperazine structure enables interactions with enzymes:

-

Kinase Inhibition : Analogous triazolotriazines inhibit c-Met kinase (IC₅₀ = 0.24 nM) via ATP-binding site interactions .

-

Carbonic Anhydrase-II Inhibition : Triazole derivatives show moderate activity (IC₅₀ = 13.8–35.7 µM) through polar group interactions .

Stability and Reactivity Considerations

Wissenschaftliche Forschungsanwendungen

1-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antifungal properties. In medicine, it is being explored for its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases. In industry, it is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in the metabolism of various drugs and toxins. By inhibiting these enzymes, the compound can modulate the pharmacokinetics and pharmacodynamics of other drugs, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Triazole-Substituted Piperazines

1-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine

- Molecular Formula : C₈H₁₅N₅

- Molecular Weight : 181.24 g/mol

- Key Features : Lacks the 3-propyl group on the triazole, resulting in reduced lipophilicity compared to the target compound.

- Synthesis : Prepared via alkylation of piperazine with a triazole intermediate, similar to methods used for the target compound .

- Applications : Used as a building block in drug discovery for its hydrogen-bonding and metal-chelating properties.

1-[(Dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine

- Molecular Formula : C₉H₁₇N₅

- Molecular Weight : 195.26 g/mol

- Key Features : Contains two methyl groups on the triazole, increasing steric hindrance but reducing solubility compared to the target compound’s methyl-propyl substitution .

- Pharmacological Relevance: Potential CNS activity due to piperazine’s affinity for neurotransmitter receptors.

Heterocyclic Core Modifications

1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

- Molecular Formula : C₁₄H₁₈N₄O

- Key Features : Replaces triazole with oxadiazole, a bioisostere with enhanced metabolic stability. The 4-methylphenyl group introduces aromaticity, differing from the aliphatic propyl group in the target compound .

- Applications : Explored in anticancer and antimicrobial research due to oxadiazole’s resistance to enzymatic degradation.

1-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)piperazine

- Pharmacokinetics : Fluorine’s electron-withdrawing effects may improve blood-brain barrier penetration.

Alkyl Chain Variations

1-((1-Ethyl-1H-1,2,4-triazol-5-yl)methyl)piperazine

- Synthetic Challenges : Shorter alkyl chains may simplify synthesis but limit hydrophobic interactions in biological systems.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Key Observations :

- Oxadiazole-containing analogs exhibit higher molecular weights and logP values due to aromatic substituents.

Pharmacological Potential

- Receptor Binding : Piperazine derivatives with triazole or oxadiazole cores show affinity for serotonin (5-HT) and dopamine receptors, suggesting CNS applications .

- Anti-Inflammatory Activity : Analogous to cyclizine derivatives (e.g., 1-benzhydryl-4-methylpiperazine), the target compound may exhibit histamine receptor antagonism .

- Metabolic Stability : The propyl group in the target compound may slow hepatic metabolism compared to methyl or ethyl analogs, extending half-life .

Biologische Aktivität

1-((1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)methyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including anticancer, antimicrobial, and antifungal properties, supported by relevant data tables and research findings.

- Molecular Formula: C₁₀H₁₈N₄

- Molecular Weight: 194.28 g/mol

- CAS Number: 1343184-06-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including 1-((1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)methyl)piperazine. In vitro testing against various cancer cell lines has shown promising results:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 12j | A375 (Melanoma) | 323 ± 2.6 | |

| 12k | MCF-7 (Breast) | 175 ± 3.2 | |

| MTX | A375 | 418 ± 2 | |

| MTX | MCF-7 | 343 ± 3.6 |

The compound's mechanism of action may involve inhibition of specific kinases and enzymes related to cancer progression, as evidenced by molecular docking studies that suggest strong binding affinities for targets like B-RAF kinase and hDHFR.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have indicated that compounds similar to 1-((1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)methyl)piperazine exhibit significant activity against various pathogens:

| Pathogen | Activity Level | Reference |

|---|---|---|

| Candida albicans | Effective | |

| Pichia guilliermondii | Moderate | |

| N. glabrata | Effective |

The structural characteristics of triazoles facilitate their binding to microbial targets, enhancing their efficacy as antifungal agents.

Case Studies

Study on Anticancer Properties:

In a comparative study of triazole derivatives, compounds were synthesized and evaluated for anticancer activity against MCF-7 and A375 cell lines. The results indicated that certain derivatives exhibited lower IC₅₀ values than methotrexate (MTX), suggesting enhanced potency and reduced toxicity against normal cell lines (HEK293) .

Antimicrobial Efficacy:

Another investigation focused on the antifungal activity of triazole derivatives against fluconazole-resistant strains. The study revealed that specific compounds demonstrated comparable or superior efficacy against resistant strains of Candida spp., indicating potential for clinical application in treating resistant infections .

The biological activity of triazole derivatives can be attributed to several mechanisms:

- Enzyme Inhibition: Triazoles can inhibit enzymes critical for the survival of cancer cells and pathogens.

- Receptor Binding: Their ability to mimic natural substrates allows them to bind effectively to target receptors.

- Stability and Bioavailability: Triazoles often serve as non-hydrolyzable bioisosteres for amide bonds, improving the stability and bioavailability of drug candidates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 1-((1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)methyl)piperazine?

- Synthesis : The compound can be synthesized via condensation reactions involving hydrazine derivatives and propenones, as described for similar triazole-piperazine hybrids. For instance, alkylation of piperazine with a pre-synthesized triazole moiety (e.g., 1-methyl-3-propyl-1H-1,2,4-triazole) in the presence of a base like K₂CO₃ in DMF is a common approach .

- Characterization : Analytical techniques include IR spectroscopy (to confirm NH and C=N stretches), ¹H/¹³C NMR (to verify substituent positions and piperazine ring integration), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Spectroscopy : ¹H NMR is essential for identifying proton environments (e.g., methyl groups on the triazole and piperazine protons). ¹³C NMR confirms carbon skeleton connectivity, while IR detects functional groups like C=N (triazole) and N-H (piperazine) .

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, and HPLC ensures purity (>95% is typical for pharmacological studies) .

Advanced Research Questions

Q. How do structural modifications to the triazole or piperazine moieties influence biological activity?

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) on the triazole enhance cytotoxicity by improving membrane permeability, while alkyl chains (e.g., propyl) modulate lipophilicity . Piperazine substitutions (e.g., fluorobenzyl groups) can increase receptor binding affinity, as seen in serotonin receptor ligands .

- SAR Insights : Molecular docking studies reveal that bulky substituents on the triazole improve interactions with hydrophobic enzyme pockets, whereas polar groups on piperazine enhance solubility without compromising activity .

Q. What experimental methodologies are used to evaluate cytotoxic or apoptotic effects of this compound?

- In Vitro Assays :

- MTT Assay : Measures cell viability in cancer lines (e.g., MDA-MB-231) to determine IC₅₀ values .

- Flow Cytometry : Quantifies apoptosis via Annexin V/PI staining and cell cycle arrest (e.g., S-phase arrest observed in triazole-piperazine derivatives) .

- Mechanistic Studies : Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio) and caspase-3 activation .

Q. How can computational modeling predict the pharmacokinetic and pharmacodynamic properties of this compound?

- pKa Prediction : Tools like MoKa software estimate protonation states of the piperazine ring, which influence blood-brain barrier penetration and solubility .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with targets like 5-HT₁A receptors or COXs, guiding lead optimization .

Q. What strategies address challenges in optimizing pharmacokinetic properties of piperazine-containing derivatives?

- Protonation State Management : Piperazine’s basicity (pKa ~9.8) can be modulated by introducing electron-withdrawing groups to reduce hepatic metabolism .

- Prodrug Design : Esterification of the piperazine nitrogen improves oral bioavailability, as demonstrated in antidepressant analogs .

Q. How should researchers resolve contradictions in toxicity vs. efficacy data for this compound?

- Dose-Response Analysis : Separate studies showing low toxicity but reduced activity (e.g., due to cyclodextrin complexation) require rigorous dose optimization .

- Comparative SAR : Contrasting data on antiplatelet vs. cytotoxic effects may arise from divergent substituent effects; systematic substitution libraries can clarify trends .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.